2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate
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Overview
Description
2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a chlorophenyl group, a dioxane ring, and a hexyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenyl compounds to introduce the chlorophenyl group. The formation of the dioxane ring can be achieved through cyclization reactions involving diols and appropriate catalysts. The final step involves esterification to attach the hexyloxybenzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-dioxan-5-yl benzoate
- 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-methoxybenzoate
- 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-ethoxybenzoate
Uniqueness
2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkoxy groups or lack the hexyloxy moiety altogether.
Properties
Molecular Formula |
C23H27ClO5 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-1,3-dioxan-5-yl] 4-hexoxybenzoate |
InChI |
InChI=1S/C23H27ClO5/c1-2-3-4-5-14-26-20-12-8-17(9-13-20)22(25)29-21-15-27-23(28-16-21)18-6-10-19(24)11-7-18/h6-13,21,23H,2-5,14-16H2,1H3 |
InChI Key |
VHAHEYUJKBUFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2COC(OC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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